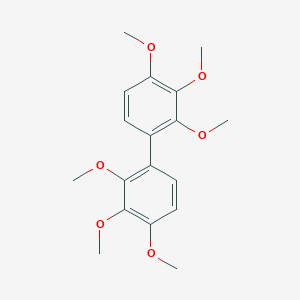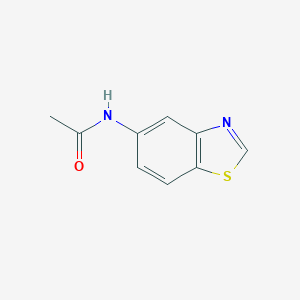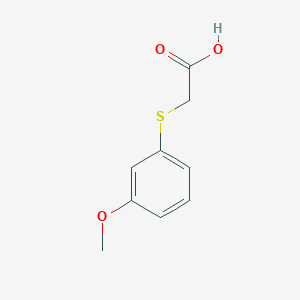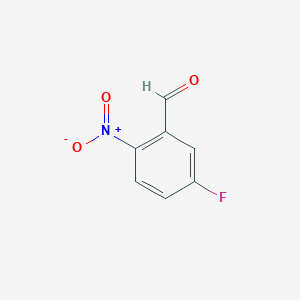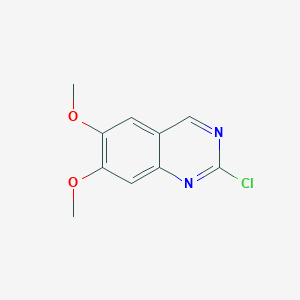
2-Chloro-6,7-dimethoxyquinazoline
Descripción general
Descripción
2-Chloro-6,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 . It is used in research and development .
Synthesis Analysis
The synthesis process of 2-Chloro-6,7-dimethoxyquinazoline involves several steps. The initial material is o-dimethoxy benzene. The process includes nitrification of the material with nitric acid to prepare 3, 4-dimethoxy nitrobenzene as the intermediate I; hydrogenating reduction reaction of the intermediate I to prepare 3, 4-dimethoxy aniline as the intermediate II; carbamidating reaction of the intermediate II with triphosgene and cyanamide to synthesize 3, 4-dimethoxy phenyl cyano carbamide as the intermediate III; and cyclohydrolysis of the intermediate III with phosphorus pentachloride and phosphorus oxychloride to obtain 2-chloro-4-amino-6, 7-dimethyl quinazoline as the intermediate IV .Molecular Structure Analysis
The molecular structure of 2-Chloro-6,7-dimethoxyquinazoline consists of a quinazoline core with a chlorine atom at the 2-position and methoxy groups at the 6 and 7 positions .Chemical Reactions Analysis
Halogenated quinazolinones and quinazolines are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .Physical And Chemical Properties Analysis
2-Chloro-6,7-dimethoxyquinazoline has a molecular weight of 224.65 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Textile Industry: Synthesis of Disazo Disperse Dyes
2-Chloro-6,7-dimethoxyquinazoline: is utilized in the synthesis of hetaryl disazo disperse dyes for polyester fabric . These dyes are created through diazotization and coupling reactions, resulting in compounds with excellent light fastness and sublimation properties. The environmentally friendly nature of these dyes makes them commercially significant for the textile industry.
Environmental Impact: Eco-Friendly Azo Dyes
The compound serves as a precursor for eco-friendly azo dyes that are free from carcinogenic aromatic amines . This is particularly important as there is a global legislative push to eliminate harmful azo dyes, making 2-Chloro-6,7-dimethoxyquinazoline -based dyes a safer alternative for coloring materials.
Biological Activity: Pharmacological Properties
Quinazoline derivatives, including 2-Chloro-6,7-dimethoxyquinazoline , are known for their pharmacological properties . They are part of many alkaloids and exhibit activities that could potentially influence human health positively when used in dye synthesis.
Pharmaceutical Research: Anticancer Activity
The compound is a key synthon in the creation of molecules with anticancer activity . Nitrogen-containing heterocyclic skeletons derived from quinazolines, such as 2-Chloro-6,7-dimethoxyquinazoline , have shown promising results in cancer treatment research.
Material Science: Dye Affinity for Fabrics
Research indicates that dyes derived from 2-Chloro-6,7-dimethoxyquinazoline have a strong affinity for polyester and acrylic fibers . This makes them suitable for use in material science applications where dye stability and fabric compatibility are crucial.
Spectroscopic Analysis: Characterization of Dyes
The synthesized dyes from 2-Chloro-6,7-dimethoxyquinazoline are characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and UV-Visible analysis . This helps in understanding the dye structures and their interaction with different substrates.
Chemistry: Synthesis of Monoazo Disperse Dyes
2-Chloro-6,7-dimethoxyquinazoline: is also used to synthesize monoazo disperse dyes . These dyes show good fastness to light and washing, which is essential for their application in the dyeing of textiles.
Industrial Application: Coloration of Diverse Materials
Due to its role in the synthesis of azo dyes, 2-Chloro-6,7-dimethoxyquinazoline is indirectly involved in the coloration of a wide range of materials, including textiles, leather, plastics, paper, cosmetics, and food .
Mecanismo De Acción
Target of Action
2-Chloro-6,7-dimethoxyquinazoline is a derivative of the 6,7-dimethoxyquinazoline ring system, which is a privileged scaffold in modern medicinal chemistry . This compound has been found to be particularly active against various cancer cell lines . The primary targets of this compound are likely to be kinases, as various kinase inhibitors containing the 6,7-dimethoxyquinazoline skeleton have been intensively studied .
Mode of Action
It is known that compounds with a dimethylamino or diethylamino group at the c4 position of the 6,7-dimethoxyquinazoline moiety exhibit superior activities . This suggests that the compound may interact with its targets through these groups.
Biochemical Pathways
Given its structural similarity to other 6,7-dimethoxyquinazoline derivatives, it is likely that it affects pathways related to kinase activity . Kinases play a crucial role in signal transduction and regulation of cellular activities, including cell division, metabolism, and apoptosis. Therefore, inhibition of kinase activity can have profound effects on cell function and survival.
Pharmacokinetics
It is known that the solubility and bioavailability of 6,7-dimethoxyquinazoline derivatives can be improved by introducing a basic side chain containing different amino groups at the 4-position of the 6,7-dimethoxyquinazoline ring .
Result of Action
The result of the action of 2-Chloro-6,7-dimethoxyquinazoline is likely to be cytotoxic, given its potent activity against various cancer cell lines . By inhibiting kinase activity, the compound may disrupt critical cellular processes, leading to cell death.
Propiedades
IUPAC Name |
2-chloro-6,7-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYGSLXVNBIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365295 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dimethoxyquinazoline | |
CAS RN |
94644-47-0 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-chloro-6,7-dimethoxyquinazoline in pharmaceutical synthesis?
A: 2-chloro-6,7-dimethoxyquinazoline is a crucial building block in synthesizing several quinazoline-based drugs. It serves as a common precursor for antihypertensive medications like doxazosin, prazosin, terazosin, alfuzosin, and others. [, ]. Its structure allows for further modifications, leading to a diverse range of pharmacological activities.
Q2: What are the typical synthetic routes for producing 2-chloro-6,7-dimethoxyquinazoline?
A: Several synthetic approaches exist, but a common route starts with vanillin. This method involves a multi-step process including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination to yield the final compound []. Researchers have explored optimizing these steps, focusing on improving yield and purity. For instance, alternative methods for oxidizing vanillin to vanillic acid have been explored to minimize impurities [].
Q3: Are there challenges associated with the synthesis of this compound?
A: Yes, several challenges can arise. Traditional methods for synthesizing 2-chloro-6,7-dimethoxyquinazoline sometimes lead to impurities or low yields. For example, oxidizing vanillin to vanillic acid using conventional methods like KOH melt or silver oxide can result in a product contaminated with unreacted starting material or over-oxidized impurities []. Additionally, the conversion of methyl 2-aminoveratrate to 2,4-dihydroxy-6,7-dimethoxyquinazoline using sodium cyanate under acidic conditions can lead to the formation of 3,4-dimethoxyisatoic anhydride as a significant byproduct [].
Q4: How is the purity of 2-chloro-6,7-dimethoxyquinazoline assessed during synthesis?
A: High-performance liquid chromatography (HPLC) is a valuable tool for monitoring the synthesis and ensuring the purity of 2-chloro-6,7-dimethoxyquinazoline []. This technique allows for the separation and quantification of the target compound from potential impurities. Researchers have developed and validated specific reversed-phase HPLC methods to monitor reactions during the compound's synthesis and for quality assurance [].
Q5: Can you provide insights into the structural characterization of 2-chloro-6,7-dimethoxyquinazoline?
A: The compound's molecular formula is C10H10ClN3O2 []. Various spectroscopic techniques are employed for structural elucidation. These include infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and ultraviolet-visible spectroscopy (UV-Vis) [].
Q6: Has the application of 2-chloro-6,7-dimethoxyquinazoline extended beyond pharmaceuticals?
A: While primarily recognized as a pharmaceutical intermediate, research has explored its use in developing disperse dyes []. These dyes have potential applications in the textile industry, particularly for coloring polyester fabrics. The study investigated the colorfastness properties of these dyes, including light fastness, wash fastness, heat and rubbing fastness [].
Q7: What analytical techniques are used to assess the performance of 2-chloro-6,7-dimethoxyquinazoline-derived dyes?
A: Researchers evaluate the synthesized dyes for their fastness properties on polyester fabric []. This involves testing their resistance to fading or color change when exposed to light, washing, heat, and rubbing. The performance is then correlated with the dye's chemical structure [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)
![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)
![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)

